molecular formula C16H15ClFNO3S B2625979 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine CAS No. 953986-02-2

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2625979
CAS No.: 953986-02-2
M. Wt: 355.81
InChI Key: KEFOODQZCPPBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a phenyl group and a 3-chloro-4-fluorobenzenesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-phenylmorpholine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving solvents like acetonitrile or DMF and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used, typically in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in solvents like ether or THF.

Major Products

    Substitution Reactions: Products include substituted morpholine derivatives.

    Oxidation: Products include sulfonic acids or other oxidized aromatic compounds.

    Reduction: Products include reduced aromatic rings or morpholine derivatives.

Scientific Research Applications

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluorobenzenesulfonyl chloride
  • 4-fluorobenzenesulfonyl chloride
  • 4-chlorobenzenesulfonyl chloride

Uniqueness

4-(3-chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine is unique due to its combined structural features, which confer specific reactivity and biological activity. The presence of both chloro and fluoro substituents on the benzene ring enhances its chemical stability and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3S/c17-14-10-13(6-7-15(14)18)23(20,21)19-8-9-22-16(11-19)12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFOODQZCPPBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.